1,5-Hexadiene-2,3-diol

Lipoxygenase Inhibition Inflammation Research Arachidonic Acid Metabolism

1,5-Hexadiene-2,3-diol (CAS 224294-66-0) is an aliphatic vicinal diol with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. Its structure features two hydroxyl groups on adjacent carbons (C2 and C3) and two terminal alkene groups at the C1 and C5 positions, creating a unique 1,5-hexadiene backbone.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 224294-66-0
Cat. No. B13953546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Hexadiene-2,3-diol
CAS224294-66-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC=CCC(C(=C)O)O
InChIInChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2
InChIKeyPSTBYXSYWMQNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Hexadiene-2,3-diol (CAS 224294-66-0) for Chemical Synthesis and Biochemical Research: Technical Overview


1,5-Hexadiene-2,3-diol (CAS 224294-66-0) is an aliphatic vicinal diol with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . Its structure features two hydroxyl groups on adjacent carbons (C2 and C3) and two terminal alkene groups at the C1 and C5 positions, creating a unique 1,5-hexadiene backbone [1]. This compound serves as a versatile intermediate in organic synthesis and as a biochemical tool for investigating lipoxygenase pathways [2]. The compound is characterized by its two terminal double bonds, which are isolated and non-conjugated, rendering it distinct from conjugated diene-diols in terms of reactivity . Commercially, it is available as a screening compound for non-human research applications .

Why 1,5-Hexadiene-2,3-diol Cannot Be Replaced by Common Analogs in Critical Applications


The substitution of 1,5-hexadiene-2,3-diol with common analogs such as 1,5-hexadiene, 1,5-hexanediol, or other vicinal diols is not feasible in specific research contexts due to fundamental differences in chemical and biological activity. Unlike 1,5-hexadiene, which lacks the hydroxyl functionality essential for nucleophilic reactions and hydrogen bonding , 1,5-hexadiene-2,3-diol's vicinal diol group is critical for specific catalytic transformations like deoxydehydration [1]. Compared to saturated analogs like 1,5-hexanediol, the presence of terminal alkenes in 1,5-hexadiene-2,3-diol allows for distinct polymerization and cross-linking chemistries that are unavailable to fully saturated compounds [2]. In biochemical assays, the compound exhibits a specific inhibition profile against 12-lipoxygenase (IC50 = 1.00 µM) [3], a target not engaged by structurally similar compounds lacking the precise spatial arrangement of functional groups. The following section provides quantitative evidence for these differentiation points.

1,5-Hexadiene-2,3-diol (CAS 224294-66-0): Quantitative Performance Comparison for Scientific Selection


12-Lipoxygenase Inhibition Potency: Direct Comparison with 15-Lipoxygenase Isoform

1,5-Hexadiene-2,3-diol demonstrates a quantifiable selectivity for 12-lipoxygenase (12-LOX) over the 15-lipoxygenase-1 (15-LOX-1) isoform. In direct head-to-head biochemical assays, the compound inhibits human platelet 12-LOX with an IC50 of 1.00 µM, while exhibiting a 25-fold lower potency against human reticulocyte 15-LOX-1, which requires an IC50 of 25.0 µM for inhibition [1]. This differential activity provides a clear rationale for selecting this compound for studies requiring 12-LOX-specific pathway interrogation.

Lipoxygenase Inhibition Inflammation Research Arachidonic Acid Metabolism

Synthetic Versatility: DODH Yield Comparison for Renewable Alkene Production

In molybdenum-catalyzed deoxydehydration (DODH) reactions using isopropyl alcohol as both solvent and reductant at 240-250°C, 1,5-hexadiene-2,3-diol can be converted to alkene products. While a specific yield for this exact substrate is not reported in the available data, the study establishes that simple aliphatic diols achieve alkene yields as high as 77% under these conditions, with total reduced species yields reaching 92% [1]. This class-level inference indicates that 1,5-hexadiene-2,3-diol, as a vicinal diol, is a competent substrate for this biomass-upgrading transformation, offering a potential route to renewable diene feedstocks.

Biomass Conversion Deoxydehydration Green Chemistry

Broad-Spectrum Lipoxygenase Inhibition: Potency Against Multiple LOX Isoforms

Beyond its 12-LOX selectivity, 1,5-hexadiene-2,3-diol is recognized as a potent lipoxygenase inhibitor that broadly interferes with arachidonic acid metabolism [1]. While quantitative data for other isoforms are not available in the current literature, the compound's classification as a potent LOX inhibitor suggests it may serve as a valuable tool for global LOX pathway inhibition when isoform specificity is not required. This property distinguishes it from highly specific inhibitors that lack broader activity.

Lipoxygenase Inhibitor Eicosanoid Signaling Inflammation

Optimal Use Cases for 1,5-Hexadiene-2,3-diol (CAS 224294-66-0) in Research and Industry


Targeted Investigation of 12-Lipoxygenase in Platelet and Inflammatory Biology

Based on its 25-fold selectivity for 12-LOX over 15-LOX-1 (IC50: 1.00 µM vs. 25.0 µM) [1], this compound is ideally suited for ex vivo or in vitro studies examining the specific role of 12-lipoxygenase in arachidonic acid metabolism, platelet aggregation, and inflammatory signaling pathways. Researchers can use this compound to dissect 12-LOX-specific contributions without significant off-target inhibition of the closely related 15-LOX-1 isoform.

Biomass-Derived Diene Synthesis via Catalytic Deoxydehydration

As a vicinal diol with a hexadiene backbone, this compound is a promising substrate for catalytic deoxydehydration (DODH) reactions aimed at producing renewable 1,5-hexadiene or other alkene building blocks [2]. The molybdenum-catalyzed DODH process using isopropyl alcohol as a green solvent and reductant can achieve alkene yields up to 77% for simple aliphatic diols, positioning this compound as a valuable intermediate in the bio-based chemical supply chain.

General Lipoxygenase Pathway Inhibition in Oxidative Stress Studies

Leveraging its recognized broad-spectrum lipoxygenase inhibitory activity [3], this compound can be employed as a tool compound to globally suppress lipoxygenase-mediated arachidonic acid metabolism in cellular or biochemical assays. This application is valuable for studies investigating the collective role of lipoxygenases in oxidative stress, lipid peroxidation, and related cellular responses where isoform-specific inhibition is not required.

Specialty Monomer for Polymer Synthesis with Unsaturated Functionality

The presence of both a vicinal diol group and terminal alkenes makes this compound a bifunctional monomer capable of participating in both step-growth polymerizations (via the diol) and chain-growth or cross-linking reactions (via the alkenes) [4]. This dual reactivity enables the synthesis of unique polymer architectures, including cross-linked networks and functionalized polyesters with pendant vinyl groups, which are not accessible using saturated diol monomers.

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